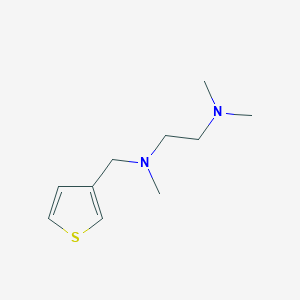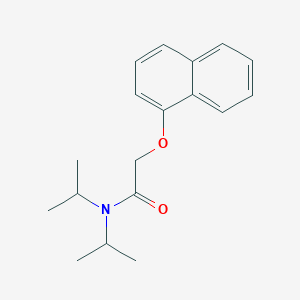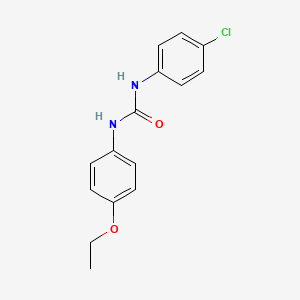![molecular formula C15H16N6OS B5636009 2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5636009.png)
2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a multifaceted molecule incorporating pyrazole, pyrimidine, and thiazole moieties. It represents a class of compounds of interest for their potential biological activities and serves as a scaffold for synthesizing various heterocyclic derivatives. These structural components are known for their roles in pharmaceutical chemistry, particularly for their antimicrobial properties and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of this compound involves strategic construction of the pyrazole, pyrimidine, and thiazole rings, often through multi-step synthetic pathways. For instance, the use of 3-oxo-N-(pyrimidin-2-yl)butanamide as a precursor in the synthesis of related derivatives highlights the compound's versatility in generating new heterocycles incorporating the pyrimidine ring, with some methods employing microwave irradiation for efficiency (Farag, Kheder, & Mabkhot, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of pyrazole, pyrimidine, and thiazole rings, which can influence the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets. Techniques like X-ray crystallography and spectral analysis (IR, NMR, and mass spectrometry) are crucial for confirming the structure of synthesized derivatives (Kanno, Yamaguchi, Ichikawa, & Isoda, 1991).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups, enabling it to undergo various chemical transformations. For example, its potential for cyclocondensation reactions can lead to the synthesis of new heterocyclic compounds, demonstrating its utility in creating diverse chemical entities with potential biological activities (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
2-pyrazol-1-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-2-12(21-8-4-7-19-21)14(22)18-9-11-10-23-15(20-11)13-16-5-3-6-17-13/h3-8,10,12H,2,9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGCSUYPIKKDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CSC(=N1)C2=NC=CC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5635943.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
![1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine](/img/structure/B5635950.png)
![3-[4-(2-amino-5-ethylpyrimidin-4-yl)piperazin-1-yl]phenol](/img/structure/B5635951.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5635975.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5635977.png)


![1-{[1-(2,3-dimethylphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}piperidin-2-one](/img/structure/B5636002.png)
![5-methyl-1'-[2-(methylthio)benzoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5636010.png)


![4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5636033.png)
![{3-allyl-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5636044.png)